C[C@]1(C2=C(CC[C@H]1O)C(C(C(C3=C4OCC3C)=O)=O)=C4C=C2)O
. 15,16-Dihydrotanshindiol C is classified under the category of diterpenoids. Its molecular formula is . The compound is characterized by its unique structure that includes multiple functional groups and a complex arrangement of carbon atoms.
The synthesis of 15,16-Dihydrotanshindiol C involves several steps, typically starting from simpler organic precursors. The specific synthetic routes can vary, but they generally include:
The detailed synthetic pathways for this compound are not extensively documented in public literature, indicating that further research may be necessary to elucidate all possible methods of synthesis.
The molecular structure of 15,16-Dihydrotanshindiol C can be described as follows:
CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4
.15,16-Dihydrotanshindiol C participates in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to study structure-activity relationships.
The mechanism of action for 15,16-Dihydrotanshindiol C has been studied primarily in the context of its effects on cellular pathways:
Understanding these mechanisms is crucial for developing therapeutic applications based on this compound.
The physical and chemical properties of 15,16-Dihydrotanshindiol C include:
These properties significantly influence the formulation and delivery methods used in potential therapeutic applications.
15,16-Dihydrotanshindiol C has several promising applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2